PSI-7409

HCV antiviral prodrug metabolism diastereomer specificity

PSI-7409 (CAS 1015073-42-3), also known as GS-461203 or Sofosbuvir triphosphate, is the pharmacologically active 5′-triphosphate metabolite of the HCV nucleotide prodrug Sofosbuvir (PSI-7977/GS-7977). As a uridine nucleotide analog, PSI-7409 acts as a defective substrate that directly inhibits the HCV NS5B RNA-dependent RNA polymerase (RdRp) through chain termination.

Molecular Formula C10H16FN2O14P3
Molecular Weight 500.16 g/mol
CAS No. 1015073-42-3
Cat. No. B1678264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSI-7409
CAS1015073-42-3
SynonymsPSI-7409;  PSI 7409;  PSI7409
Molecular FormulaC10H16FN2O14P3
Molecular Weight500.16 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
InChIInChI=1S/C10H16FN2O14P3/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
InChIKeyIPHULAIUXUVCHH-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PSI-7409: The Active 5′-Triphosphate Metabolite of Sofosbuvir (CAS 1015073-42-3) for HCV NS5B Polymerase Inhibition Studies


PSI-7409 (CAS 1015073-42-3), also known as GS-461203 or Sofosbuvir triphosphate, is the pharmacologically active 5′-triphosphate metabolite of the HCV nucleotide prodrug Sofosbuvir (PSI-7977/GS-7977) [1]. As a uridine nucleotide analog, PSI-7409 acts as a defective substrate that directly inhibits the HCV NS5B RNA-dependent RNA polymerase (RdRp) through chain termination . This compound represents the ultimate intracellular active species responsible for the antiviral activity observed with Sofosbuvir-based therapies and serves as a critical tool compound for in vitro HCV polymerase inhibition studies and antiviral mechanism-of-action research .

Why PSI-7409 Cannot Be Substituted by Related HCV Nucleotide Analogs: Critical Metabolic and Selectivity Differences


Substituting PSI-7409 with structurally related HCV nucleoside/nucleotide analogs such as PSI-6130, PSI-6206 (GS-331007), or the inactive diastereomer PSI-7976 is scientifically unjustified due to fundamental differences in activation pathways, intracellular accumulation kinetics, and target selectivity [1]. PSI-7409 is the ultimate active triphosphate species generated via a specific CatA/CES1-mediated prodrug activation cascade that differs markedly from the phosphorylation pathways required for first-generation nucleoside analogs like PSI-6130 [2]. Critically, PSI-7409 formation from the PSI-7977 prodrug occurs with 18-30 fold greater efficiency than from the PSI-7976 diastereomer, resulting in substantially higher intracellular triphosphate concentrations [3]. Furthermore, PSI-7409 exhibits a unique selectivity profile against human DNA polymerases (Pol α IC50=550 μM; Pol β and γ >1 mM) that is not universally shared across the class [4]. These quantitative metabolic and selectivity divergences preclude any assumption of functional equivalence among in-class compounds.

PSI-7409 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against HCV Nucleotide Analog Comparators


Diastereomer-Specific Prodrug Activation Efficiency: PSI-7977 vs. PSI-7976 in Generating PSI-7409

PSI-7977 (Sofosbuvir) demonstrates 18-30 fold greater efficiency as a CatA substrate compared to its diastereomer PSI-7976, directly resulting in substantially higher intracellular PSI-7409 concentrations in clone A replicon cells [1]. This differential activation is attributable to the stereospecific substrate preference of cathepsin A (CatA), which preferentially hydrolyzes PSI-7977 over PSI-7976, while carboxylesterase 1 (CES1) preferentially hydrolyzes PSI-7976 [2].

HCV antiviral prodrug metabolism diastereomer specificity

Comparative Anti-HCV Replicon Activity: PSI-7977 (Sofosbuvir) vs. PSI-7976 Diastereomer

In clone A HCV replicon assays, the PSI-7977 diastereomer (which generates PSI-7409) exhibits an EC50 of 0.092 μM (92 nM), representing approximately 11.6-fold greater potency than the PSI-7976 diastereomer (EC50=1.07 μM) [1]. The EC90 values show a similar divergence (PSI-7977 EC90=0.42 μM vs. PSI-7976 EC90=2.99 μM, approximately 7.1-fold difference) [1].

HCV replicon antiviral potency EC50 comparison

Genotype-Specific NS5B Polymerase Inhibition Profile: PSI-7409 vs. PSI-6130-TP

PSI-7409 inhibits recombinant NS5B polymerases from HCV genotypes 1b, 2a, 3a, and 4a with IC50 values of 1.6 μM, 2.8 μM, 0.7 μM, and 2.6 μM, respectively [1]. In contrast, the first-generation active metabolite PSI-6130-TP inhibits HCV GT 1b NS5B with an IC50 of 0.13-0.34 μM [2], and the nucleoside PSI-6130 inhibits HCV replication with a mean IC50 of 0.6 μM [3]. While PSI-6130-TP appears more potent in isolated enzyme assays, PSI-7409 achieves superior intracellular accumulation and sustained concentrations that translate to enhanced antiviral efficacy in cellular systems via the optimized phosphoramidate prodrug approach [4].

NS5B polymerase genotype specificity IC50 comparison

Human DNA Polymerase Selectivity: PSI-7409 vs. Other Nucleotide Analogs

PSI-7409 exhibits minimal inhibitory activity against human DNA polymerases: Pol α IC50=550±120 μM, while Pol β and Pol γ show no inhibition at concentrations up to 1 mM (IC50>1,000 μM) [1]. This selectivity profile contrasts sharply with comparator nucleoside analogs such as D-ddFCTP, which potently inhibits Pol β (IC50<10 μM) and shows moderate Pol γ inhibition (IC50=85±15 μM) [1]. The high selectivity index for viral polymerase over host polymerases is a defining feature of PSI-7409.

selectivity DNA polymerase inhibition off-target activity

Intracellular Triphosphate Accumulation Kinetics: PSI-7409 in Primary Human Hepatocytes vs. Clone A Cells

PSI-7409 formation occurs at markedly different rates and magnitudes across cellular systems: in primary human hepatocytes, PSI-7409 achieves a maximum intracellular concentration of approximately 100 μM at 4 hours and maintains this sustained plateau for 48 hours . In contrast, clone A replicon cells accumulate PSI-7409 more gradually, reaching only approximately 25 μM over a 48-hour period . This approximately 4-fold difference in peak intracellular concentration between primary hepatocytes and replicon cells has direct implications for experimental design and data interpretation.

intracellular pharmacokinetics triphosphate accumulation primary hepatocytes

Resistance-Associated Variant Impact: PSI-7409 Activity Against S282T NS5B Mutant

The S282T amino acid substitution in HCV NS5B polymerase confers reduced susceptibility to PSI-7409, with Ki values increasing from 0.42 μM for wild-type (WT) enzyme to 22 μM for the S282T mutant, representing an approximately 52-fold loss in binding affinity . Cross-resistance studies confirm that both PSI-7977 and PSI-7409 exhibit reduced activity against GT 1b replicons and NS5B polymerase containing the S282T alteration [1]. This resistance profile distinguishes PSI-7409 from non-nucleoside NS5B inhibitors, which are affected by different resistance-associated variants (RAVs).

drug resistance S282T mutation Ki comparison

PSI-7409 Optimal Application Scenarios for HCV Antiviral Research and Polymerase Studies


In Vitro HCV NS5B Polymerase Inhibition Studies Requiring Active Triphosphate Species

PSI-7409 is the definitive tool compound for direct NS5B polymerase inhibition assays, eliminating the confounding variables of cellular prodrug activation. With characterized IC50 values of 1.6 μM (GT 1b), 2.8 μM (GT 2a), 0.7 μM (GT 3a), and 2.6 μM (GT 4a), PSI-7409 enables genotype-specific comparative studies of polymerase inhibition potency without requiring intracellular phosphorylation steps [1]. This application is particularly valuable for biochemical mechanism-of-action studies, chain termination analysis, and structure-activity relationship investigations of nucleoside analog inhibitors.

Selectivity Profiling Against Host Polymerases for Off-Target Assessment

PSI-7409 serves as a benchmark compound for assessing the selectivity of novel HCV polymerase inhibitors relative to host DNA polymerases. Its well-characterized selectivity profile (Pol α IC50=550±120 μM; Pol β and Pol γ>1,000 μM) provides a validated reference point for evaluating whether new chemical entities achieve comparable or improved therapeutic windows [2]. This application is essential for preclinical safety pharmacology studies and for differentiating tool compounds intended for viral polymerase research.

Intracellular Pharmacokinetic and Metabolism Studies in Primary Hepatocyte Systems

PSI-7409 accumulation kinetics in primary human hepatocytes—achieving ~100 μM within 4 hours with sustained levels over 48 hours—make this compound suitable for studies examining the relationship between intracellular triphosphate concentrations and antiviral efficacy [3]. Researchers investigating nucleotide analog metabolism, prodrug activation efficiency, or the impact of cellular transporters on intracellular drug disposition should utilize PSI-7409 as the reference active metabolite standard for LC-MS/MS method development and validation.

Resistance-Associated Variant (RAV) Studies and Cross-Resistance Profiling

PSI-7409 is an essential comparator for resistance studies involving the S282T NS5B polymerase mutation, with characterized Ki values of 0.42 μM (wild-type) and 22 μM (S282T mutant) . This 52-fold difference in binding affinity enables PSI-7409 to serve as a reference standard for evaluating whether novel HCV polymerase inhibitors retain activity against clinically relevant resistance-associated variants, a critical consideration for next-generation antiviral development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSI-7409

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.